Ammonium hydroxide, chemically represented as NH₄OH, is a solution of ammonia in water. It is commonly referred to as aqueous ammonia or ammonia water. This compound is a colorless liquid with a strong, pungent odor reminiscent of fish. Although the formula suggests the presence of the ammonium hydroxide molecule, in reality, the solution primarily consists of water and ammonia, with only trace amounts of ammonium ions (NH₄⁺) and hydroxide ions (OH⁻) present . Ammonium hydroxide is known for its alkaline properties and is widely used in various applications, including cleaning agents and fertilizers.
Ammonium hydroxide is a corrosive and irritant compound.
Beyond analytical chemistry, ammonium hydroxide finds application in various scientific research fields:
Ammonium hydroxide is typically synthesized by dissolving ammonia gas in water. The process can be summarized as follows:
This method allows for the production of various concentrations of ammonium hydroxide depending on the amount of ammonia dissolved .
Ammonium hydroxide has a wide range of applications:
Research on ammonium hydroxide interactions has highlighted its reactivity with various compounds:
Several compounds share similarities with ammonium hydroxide, each exhibiting unique properties:
Compound | Chemical Formula | Properties |
---|---|---|
Ammonia | NH₃ | Gaseous form; pungent odor; basic nature |
Sodium Hydroxide | NaOH | Strong base; highly corrosive; solid at room temperature |
Potassium Hydroxide | KOH | Strong base; solid; used in soap making |
Calcium Hydroxide | Ca(OH)₂ | Strong base; used in construction and agriculture |
Uniqueness of Ammonium Hydroxide:
Ammonium hydroxide is distinct due to its status as an aqueous solution containing both ammonia and water. Unlike solid bases such as sodium or potassium hydroxide, it is less caustic at lower concentrations while still maintaining effective cleaning and chemical properties .
The fundamental equilibrium governing ammonium hydroxide solutions is the reversible reaction between dissolved ammonia and water:
$$\text{NH}3(\text{aq}) + \text{H}2\text{O}(\text{l}) \rightleftharpoons \text{NH}4^+(\text{aq}) + \text{OH}^-(\text{aq})$$
This equilibrium is characterized by a base ionization constant $$Kb = 1.77 \times 10^{-5}$$ at 25°C, indicating that only a small fraction of ammonia molecules deprotonate water [1] [3]. In a 1 M ammonia solution, approximately 0.42% of ammonia converts to ammonium ions, yielding a hydroxide ion concentration of 0.0042 M and a pH of 11.63 [1] [2]. The equilibrium lies heavily toward molecular ammonia due to the weak basicity of NH$$3$$ and the stability of the hydrated NH$$3$$ species [2] [3].
The speciation of ammonium hydroxide is highly pH-dependent. At neutral pH (7.0), over 99% of the ammonia exists as NH$$4^+$$, while the proportion of free NH$$3$$ increases significantly under alkaline conditions [3]. For example, at pH 9.25—near the p$$Kb$$ of ammonia—the ratio of NH$$3$$ to NH$$4^+$$ approaches 1:1 [3]. This pH dependence arises from the equilibrium:
$$\text{NH}4^+ + \text{OH}^- \rightleftharpoons \text{NH}3 + \text{H}2\text{O}$$
Raman spectroscopy and conductivity measurements confirm that the primary species in solution is molecular ammonia, with ion pairs (NH$$_4^+$$···OH$$^-$$) contributing minimally to the overall conductivity except in highly diluted solutions [1] [2].
Ammonolysis reactions, where ammonia acts as a nucleophile, proceed through a two-step mechanism:
The dissolution of ammonia in water is exergonic, with a Gibbs free energy change ($$\Delta G$$) of $$-27.12$$ kJ/mol at 298 K, as calculated from the equilibrium constant $$Kb$$:
$$\Delta G = -RT \ln Kb = -(8.314\,\text{J/mol·K})(298.15\,\text{K}) \ln(1.77 \times 10^{-5}) = -27.12\,\text{kJ/mol}$$
Phase diagrams of NH$$3$$-H$$2$$O mixtures reveal complex hydrogen bonding networks, with the excess Gibbs free energy ($$G^E$$) modeled as:
$$G^E = x(1 - x)\left[A + B(1 - 2x) + C(1 - 2x)^2\right]$$
where $$x$$ is the mole fraction of ammonia, and coefficients $$A$$, $$B$$, and $$C$$ account for temperature-dependent interactions [5]. At 30°C and 10 bar, $$G^E$$ reaches a minimum near $$x = 0.3$$, indicating maximum stability for this composition [5] [6].
Corrosive;Environmental Hazard